molecular formula C21H18ClN5O3S B2957368 N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251634-56-6

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2957368
CAS RN: 1251634-56-6
M. Wt: 455.92
InChI Key: QZBLZAJPQXLDPC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S and its molecular weight is 455.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

The synthesis and pharmacological potential of heterocyclic compounds, including the family of [1,2,4]triazolo[4,3-a]pyrazines, have been extensively explored in scientific research. These compounds are synthesized through various chemical reactions that involve strategic modifications to influence their biological activities. For instance, the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles demonstrates the chemical versatility and the potential to target biological receptors. The synthesis involves multiple steps, including the use of diethyl oxalate, 1-(4-methoxyphenyl)ethan-1-one, and subsequent reactions to achieve the desired heterocyclic compounds. The process showcases the chemical modification possibilities and the scientific interest in developing compounds with specific biological activities (Fedotov et al., 2022).

Anticancer and Antimicrobial Activities

The anticancer and antimicrobial activities of [1,2,4]triazolo[4,3-a]pyrazines and their analogs have been a significant focus of research. Studies on N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines reveal their inhibitory activity against cancer cell lines, such as the HCT 116 line, through MIT assays. These compounds have shown promising IC50 values, indicating their potential as anticancer agents. Furthermore, their antimicrobial activities have been screened, suggesting a broad spectrum of action against various microorganisms (Kumar et al., 2019).

Molecular Docking and Biological Evaluation

Molecular docking studies are crucial in understanding the interaction between synthesized compounds and biological targets. For example, the synthesis of bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles and their subsequent screening for antibacterial activity against various bacteria strains highlight the methodological approach to evaluating biological potential. These studies not only confirm the structural integrity of the synthesized compounds but also provide insights into their pharmacological relevance by assessing their inhibitory activities and potential therapeutic applications (Reddy et al., 2013).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-13-4-3-5-15(10-13)31-20-19-25-27(21(29)26(19)9-8-23-20)12-18(28)24-14-6-7-17(30-2)16(22)11-14/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBLZAJPQXLDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

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